molecular formula C6H2Br2FI B1410487 1,3-Dibromo-2-fluoro-5-iodobenzene CAS No. 1807033-57-3

1,3-Dibromo-2-fluoro-5-iodobenzene

Cat. No. B1410487
M. Wt: 379.79 g/mol
InChI Key: YHTROTYISAEEJH-UHFFFAOYSA-N
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Description

“1,3-Dibromo-2-fluoro-5-iodobenzene” is a chemical compound with the molecular formula C6H2Br2FI . It has a molecular weight of 379.79 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “1,3-Dibromo-2-fluoro-5-iodobenzene” is 1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1,3-Dibromo-2-fluoro-5-iodobenzene” is a solid at room temperature . . The melting point is between 133.0 and 138.0 °C .

Scientific Research Applications

Synthesis of Functionalized Compounds

1,3-Dibromo-2-fluoro-5-iodobenzene and its derivatives are valuable precursors in organic synthesis. They facilitate the creation of various organometallic intermediates and functionalized compounds. For instance, 1,2-Dibromo-3-iodobenzene, a closely related compound, is used in the synthesis of diverse derivatives through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Halogen Scrambling and Buttressing Effects

In the presence of bases, compounds like 1,3-Dibromo-2-fluoro-5-iodobenzene exhibit interesting chemical behaviors such as halogen scrambling and buttressing effects. These effects play a significant role in directing the course of chemical reactions and the formation of specific organometallic intermediates, which are critical in various synthetic applications (Mongin, Marzi, & Schlosser, 2001).

Crystal Structure Prediction

The molecular properties of compounds like 1,3-Dibromo-2-fluoro-5-iodobenzene have been used in theoretical studies for the prediction of crystal structures. This contributes to the understanding of solid-state chemistry and the development of materials with specific crystalline properties (Misquitta, Welch, Stone, & Price, 2008).

Biodegradation Studies

Research has also been conducted on the biodegradation of difluorobenzenes, which are structurally similar to 1,3-Dibromo-2-fluoro-5-iodobenzene. These studies provide insights into the environmental impact and degradation pathways of such halogenated compounds, important in assessing their ecological footprint (Moreira, Amorim, Carvalho, & Castro, 2009).

Vibrational Spectroscopy

The study of vibrational spectra, such as in the case of 2-chloro-1,3-dibromo-5-fluorobenzene, contributes to the understanding of molecular vibrations and their implications in molecular identification and structural analysis (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Safety And Hazards

“1,3-Dibromo-2-fluoro-5-iodobenzene” is considered hazardous . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

1,3-dibromo-2-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTROTYISAEEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-fluoro-5-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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